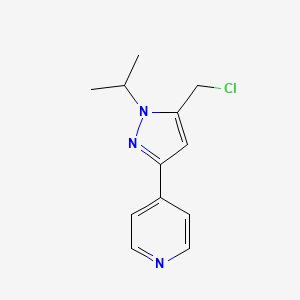
4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
描述
4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
生物活性
The compound 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a member of the pyrazole and pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in pharmacology.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.71 g/mol
- CAS Number : 1446321-95-4
Biological Activity
Initial studies indicate that this compound exhibits significant biological activities, particularly in pharmacology. The following table summarizes its notable activities:
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the chloromethyl group and isopropyl substituent on the pyrazole ring enhances its interaction with biological targets. Studies have demonstrated that modifications to the pyrazole and pyridine rings can significantly alter the compound's pharmacological profile.
Key Findings from SAR Studies:
- Substituent Variations : Altering the position and type of substituents on the pyrazole ring can lead to variations in binding affinity and selectivity for target receptors .
- Binding Affinity : Compounds with similar structures have shown varying degrees of affinity for muscarinic receptors, with some derivatives exhibiting enhanced potency compared to others .
- Therapeutic Potential : The ability to modulate key receptors involved in neurological disorders suggests a promising therapeutic application for compounds in this class .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, found that this compound significantly inhibited cell growth in HeLa cells with an IC50 value of approximately 2 µM. This suggests potential utility in developing anticancer therapies targeting cervical cancer cells.
Case Study 2: Muscarinic Receptor Modulation
Research involving muscarinic M4 receptors demonstrated that this compound acts as a PAM, enhancing acetylcholine's effect on receptor activation. The study quantified binding affinities and cooperativity using radioligand binding assays, showing that modifications to the compound's structure can lead to significant changes in its allosteric properties .
属性
IUPAC Name |
4-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPIDMJJTHFMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















